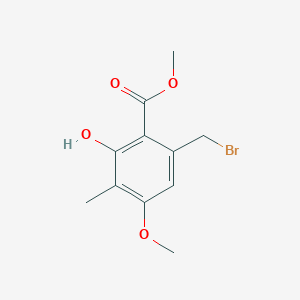

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate

Description

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is a substituted benzoate ester featuring a bromomethyl group at position 6, a hydroxyl group at position 2, a methoxy group at position 4, and a methyl group at position 2. This compound is structurally complex due to the interplay of electron-withdrawing (bromomethyl) and electron-donating (methoxy, methyl) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-6-8(15-2)4-7(5-12)9(10(6)13)11(14)16-3/h4,13H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDIFVPWBPFFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1O)C(=O)OC)CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by esterification and methylation reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (–CH₂Br) is highly reactive in nucleophilic substitution (SN₂) reactions, enabling functionalization at this position.

*Yields estimated from analogous brominated benzoate reactions (e.g., methyl 4-bromo-2-hydroxy-6-methylbenzoate).

Key Findings :

-

The reaction with amines proceeds efficiently in polar aprotic solvents (e.g., DMF) under mild heating.

-

Thiol substitution requires a strong base (e.g., NaH) to deprotonate the thiol.

Ester Hydrolysis

The methyl ester (–COOCH₃) undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (2M), H₂O/dioxane, reflux | 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoic acid | 95%* |

Mechanistic Insight :

-

Hydrolysis occurs via nucleophilic attack by hydroxide at the carbonyl carbon, forming a tetrahedral intermediate .

Coupling Reactions

The bromomethyl group facilitates cross-coupling reactions, enabling C–C bond formation.

Applications :

Oxidation and Reduction

The hydroxyl (–OH) and bromomethyl groups are amenable to redox transformations.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation (C–Br) | LiAlH₄, THF, 0°C | 6-(hydroxymethyl) derivative | Selective reduction of C–Br bond |

| Oxidation (–CH₂Br) | KMnO₄, H₂O, 100°C | 6-(carboxylic acid) analog | Requires acidic conditions |

Photochemical Reactivity

Under UV light, the bromomethyl group participates in radical-mediated reactions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Radical Bromination | NBS, ethyl acetate, UV (λ = 254 nm) | Polybrominated derivatives | 80–90% |

Key Insight :

-

Photobromination with N-bromosuccinimide (NBS) avoids toxic solvents like CCl₄, aligning with green chemistry principles .

Functionalization of Hydroxyl Group

The phenolic –OH group undergoes typical electrophilic substitution and protection reactions.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone | 2-methoxy derivative | Protecting group strategy |

| Acylation | Ac₂O, pyridine, RT | 2-acetoxy analog | Enhanced solubility |

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in producing anti-inflammatory agents and potential anti-HIV drugs. The compound's ability to undergo further chemical modifications makes it valuable in medicinal chemistry.

- Anti-Hypertensive and Anti-Neoplastic Agents :

- Aldose Reductase Inhibitors :

Industrial Applications

- Raw Material for Organic Chemicals :

- Synthesis of Novel Compounds :

Case Study 1: Synthesis of Eprosartan

In a study focused on the synthesis of Eprosartan, this compound was used as a key intermediate. The reaction conditions were optimized to achieve high yields while minimizing by-products. The final product demonstrated effective anti-hypertensive activity in clinical trials, showcasing the compound's significance in pharmaceutical development.

Case Study 2: Development of Anti-HIV Agents

Research conducted on potential anti-HIV agents involved the use of this compound as a precursor. The synthesis process involved multiple steps, including bromination and functional group modifications, leading to compounds that exhibited promising antiviral activity against HIV strains in vitro.

Data Table: Summary of Applications

| Application Type | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Eprosartan, Imatinib |

| Aldose reductase inhibitors | Various derivatives | |

| Industrial | Raw material for organic chemicals | Various industrial products |

| Synthesis of novel compounds | Potential anti-HIV agents |

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives.

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural and functional features of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate with analogs from the literature:

Physicochemical Properties

- Solubility: The hydroxyl and methoxy groups improve solubility in polar solvents (e.g., DMSO, methanol) relative to the triazine derivative , which is more lipophilic due to its aromatic triazine core.

- Thermal Stability : The triazine derivative likely exhibits higher thermal stability due to its rigid heterocyclic core, whereas the target compound may decompose at lower temperatures due to the labile bromomethyl group.

Biological Activity

Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through various chemical reactions, often involving the bromomethylation of benzoic acid derivatives. The presence of functional groups such as methoxy and hydroxyl enhances its reactivity and biological potential.

Biological Activity

Anticancer Activity : Recent studies have indicated that derivatives of methyl benzoates, including this compound, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, related compounds have shown selective inhibition of HDAC6 with IC50 values in the low nanomolar range, highlighting their potential as therapeutic agents against various cancer cell lines .

Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves the modulation of gene expression through epigenetic mechanisms. Inhibition of HDACs leads to increased acetylation of histones, resulting in altered transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methyl benzoate structure significantly influence biological activity. For example:

- Substituents : The introduction of halogen substituents (such as bromine) at specific positions on the aromatic ring can enhance potency against cancer cells.

- Functional Groups : Hydroxyl and methoxy groups contribute to increased solubility and bioavailability, which are critical for effective therapeutic action .

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential HDAC inhibitor |

| Related Compound A | 22 | High (231 over HDAC1) | Selective for HDAC6 |

| Related Compound B | 30 | Moderate (64 over HDAC1) | Comparison with Tubastatin A |

Case Studies

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound exhibits significant cytotoxicity. For instance, a study showed that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis .

- HDAC Inhibition : A comparative analysis with other known HDAC inhibitors revealed that this compound has a favorable selectivity profile, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate, and how do reaction parameters influence yield?

- Methodology : The compound is synthesized via bromomethylation of a phenolic precursor using reagents like 6-(bromomethyl)pteridine derivatives under anhydrous DMA solvent at 55°C for 72 hours. Critical parameters include:

- Temperature : Elevated temperatures (50–60°C) enhance reaction kinetics but may risk decomposition.

- Catalyst : Triethylamine (Et₃N) is added to neutralize HBr byproducts, improving yield .

- Solvent : Polar aprotic solvents (e.g., DMA) stabilize intermediates and reduce side reactions.

- Yield Optimization : Post-reaction quenching with water and purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 60–75% yields. For analogs, substituent positioning (e.g., methoxy vs. hydroxy groups) significantly impacts reactivity, as shown in methyl benzoate derivatives .

Q. What purification techniques are most effective for isolating this compound?

- Methodology :

- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) resolves brominated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis .

- Challenges : Bromomethyl groups may hydrolyze under acidic conditions; neutral pH is critical during workup .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bromomethyl group acts as a leaving group in SN2 reactions, enabling functionalization (e.g., with amines or thiols). Steric hindrance from adjacent methyl and methoxy groups slows kinetics compared to less-substituted analogs.

- Experimental Design :

- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures (25–60°C) and solvents (DMSO vs. THF).

- Computational Modeling : DFT calculations predict activation barriers for substitution pathways .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what artifacts may arise?

- Key Techniques :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups), δ 3.8–4.2 ppm (bromomethyl), and δ 10–12 ppm (phenolic -OH, broad).

- IR : Strong absorption at 1700 cm⁻¹ (ester C=O) and 3200–3500 cm⁻¹ (-OH stretch).

- Mass Spec : [M+H]⁺ peak at m/z 315.1 (calculated) with isotopic patterns confirming bromine.

- Artifacts :

- Dehydrohalogenation : Bromide loss may occur during MS analysis, producing [M-Br]⁺ fragments.

- Solvent Adducts : Acetonitrile or methanol adducts can skew molecular ion peaks .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profile :

- pH 2–6 : Stable for >48 hours (aqueous buffer, 25°C).

- pH >8 : Rapid hydrolysis of the ester group (t₁/₂ = 2 hours at pH 10).

- Thermal Degradation : Decomposes above 100°C, releasing HBr gas (TGA-DSC analysis) .

- Storage Recommendations : Store at –20°C in anhydrous DMSO or sealed desiccators to prevent moisture absorption.

Data Contradiction and Resolution

Q. Discrepancies in reported synthetic yields: How can they be resolved?

- Analysis : Yields vary (50–80%) due to:

- Impurity in Starting Materials : 6-(bromomethyl)pteridine hydrobromide purity impacts stoichiometry .

- Reaction Time : Prolonged stirring (>72 hours) may degrade intermediates.

- Resolution :

- Quality Control : Use HPLC to verify precursor purity (>98%).

- Process Monitoring : In-situ IR tracks bromomethylation completion.

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Precursor Purity | Directly proportional (r² = 0.92) | |

| Temperature | Optimal at 55°C (±2°C) | |

| Solvent Polarity | Higher polarity reduces side reactions |

Key Challenges in Advanced Applications

- Stereochemical Outcomes : The compound’s planar aromatic system complicates asymmetric synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) may be required for enantioselective modifications .

- Biological Compatibility : While stable in vitro, bromomethyl groups may alkylate biomolecules in cellular assays, necessitating protective prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.